![molecular formula C18H18N2O4S2 B2767775 N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895472-29-4](/img/structure/B2767775.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings. This particular compound is characterized by the presence of a methoxy group at the 4-position of the benzothiazole ring and a tosyl group attached to the propanamide moiety. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting COX-1 and COX-2 enzymes, it disrupts the synthesis of prostaglandins from arachidonic acid . This disruption leads to a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation . This leads to a decrease in the inflammatory response .
Preparation Methods
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, 2-aminothiophenol can be reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent to form the benzothiazole ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the benzothiazole derivative with tosyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the tosylated benzothiazole derivative with an appropriate amine under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the tosyl group can be replaced with an alkyl or aryl group using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases such as sodium hydroxide and potassium carbonate.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other benzothiazole derivatives with potential biological activities.
Biology: It has been investigated for its anti-inflammatory and antimicrobial properties.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, tuberculosis, and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Comparison with Similar Compounds
N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar benzothiazole core but differs in the substituents attached to the benzene ring and the propanamide moiety.
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: These compounds contain an isoxazole ring in addition to the benzothiazole ring and have been studied for their cytotoxicity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-6-8-13(9-7-12)26(22,23)11-10-16(21)19-18-20-17-14(24-2)4-3-5-15(17)25-18/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYOAQZUDZLWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2767692.png)
![3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole](/img/structure/B2767693.png)
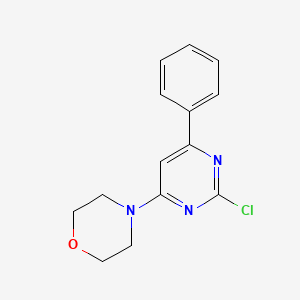
![8-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2767699.png)

![4-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2767701.png)
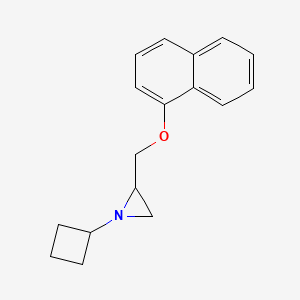
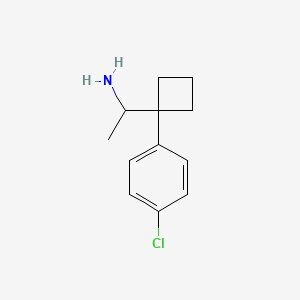
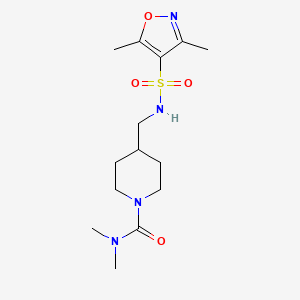

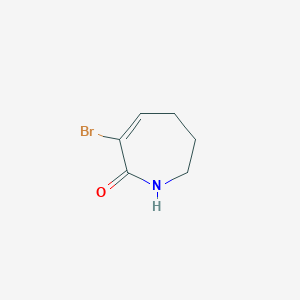
![N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2767710.png)
![6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride](/img/structure/B2767713.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767714.png)
